molecular formula C11H15N3O5S B7946868 N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide

N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide

Cat. No.: B7946868
M. Wt: 301.32 g/mol
InChI Key: ZDUSNUAEXDDJAQ-UHFFFAOYSA-N
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Description

N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide is a chemical compound that features a nitro group, a morpholine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide typically involves the nitration of N-methyl-4-(4-morpholinyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Reduction: The reduction of the nitro group yields N-methyl-4-(4-morpholinyl)-3-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(4-morpholinyl)benzenesulfonamide: Lacks the nitro group but shares the morpholine and sulfonamide functionalities.

    4-(4-morpholinyl)-3-nitrobenzenesulfonamide: Similar structure but without the N-methyl group.

Uniqueness

N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro group and the N-methyl group, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-4-morpholin-4-yl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-12-20(17,18)9-2-3-10(11(8-9)14(15)16)13-4-6-19-7-5-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUSNUAEXDDJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (2.00 g, 8.54 mmol) and morpholine (0.744 g, 8.54 mmol) in THF (100 mL), was added N,N-diisopropylethylamine (2.21 g, 17.08 mmol). The resulting solution was stirred at 50° C. overnight. In the morning, the reaction mixture was cooled to room temperature and concentrated to dryness in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo to obtain N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide (2.5 g, 97%) as a red oil. MS (m/z) 302.0 (M+H+)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.744 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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